二氯钌;1,2,3,4,5,6-六甲基苯

描述

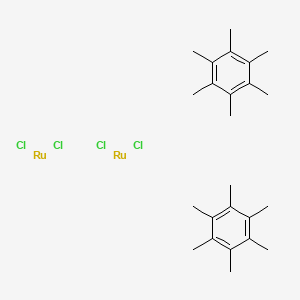

Dichlororuthenium complexes with hexamethylbenzene ligands represent a class of organometallic compounds that have been the subject of various studies due to their interesting structural and electrochemical properties. These complexes often serve as precursors for further chemical transformations and can exhibit unique reactivity patterns.

Synthesis Analysis

The synthesis of dichlororuthenium complexes with hexamethylbenzene ligands typically involves the reaction of ruthenium precursors with hexamethylbenzene in the presence of other ligands or reactants. For instance, the synthesis of ferrocene-containing hexamethylbenzene ruthenium(II) methoxycarbenes involves reacting ((\eta^6)-C6Me6)RuCl2 with terminal alkynes, NaPF6, and methanol to yield a variety of methoxycarbene complexes . These synthesis routes are carefully designed to stabilize the ruthenium center and allow for the introduction of various substituents.

Molecular Structure Analysis

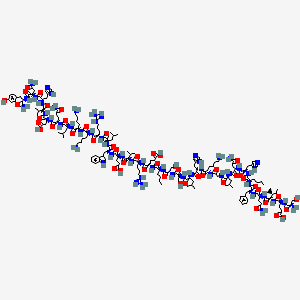

The molecular structure of these complexes is characterized by the coordination of the hexamethylbenzene ligand to the ruthenium center. In the case of the exo-2-((\eta^6)-hexamethylbenzene)-endo-2-chloro-2-ruthena-arachno-tetraborane(8), the ruthenium atom is coordinated to a hexahapto-hexamethylbenzene and a chlorine atom, with the compound adopting a butterfly structure where the ruthenium atom occupies a wing-tip position . The structural details are often elucidated using techniques such as X-ray crystallography, which provides insight into the coordination environment and geometry around the metal center.

Chemical Reactions Analysis

The chemical reactivity of dichlororuthenium;hexamethylbenzene complexes is diverse and can be influenced by the ligands present in the complex. For example, the ferrocene-containing hexamethylbenzene ruthenium(II) methoxycarbenes can undergo redox processes where the ferrocene moiety is oxidized followed by the oxidation of the ruthenium center from Ru(II) to Ru(III) . The presence of bridging ligands, as seen in the binuclear ruthenium complex with a dicyanamidobenzene bridge, can also lead to interesting redox behavior and magnetic interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlororuthenium;hexamethylbenzene complexes are closely related to their molecular structure and the nature of their ligands. Electrochemical studies, such as cyclic voltammetry, are used to investigate the redox behavior of these complexes. For instance, the binuclear ruthenium complex with a dicyanamidobenzene bridge exhibits four reversible one-electron redox couples, and its electrogenerated paramagnetic intermediates have been characterized using UV-vis-NIR spectroelectrochemistry and EPR spectroscopy . The electrochemical properties can be significantly altered by the substitution pattern on the ligands and the presence of additional redox-active moieties, as demonstrated by the ferrocene-containing complexes .

科学研究应用

合成和结构研究

- (Štěpnička 等人,1997 年) 探索了 (η6-六甲基苯)二氯钌(II)配合物的合成及其与末端炔烃的反应,揭示了该化合物结构和电化学性质的见解。

- (Seçkin 等人,2006 年) 描述了与聚酰亚胺基质结合的钌配合物的合成,展示了其在催化中的潜力。

亲电芳香取代

- (Rathore 等人,1998 年) 研究了亲电芳香取代中阳离子 σ-配合物的分离和结构,使用六甲基苯作为原型。

核磁共振研究和有机晶体

- (Jansen‐Glaw 等人,1989 年) 在有机晶体和玻璃的核磁共振研究中利用氘代六甲基苯作为探针分子,有助于理解分子动力学。

催化性能

- (Kang 等人,1987 年) 重点研究了六甲基苯钌配合物的合成和电化学行为,突出了它们的催化性能。

钌配合物在癌症治疗中的应用

- (Mondal 等人,2018 年) 合成了钌-喹啉醇配合物,展示了它们作为抗癌剂和活细胞成像的潜力。

烯烃的不对称环氧化

- (Zhang 等人,2001 年) 制备了二氯钌(IV)配合物用于烯烃的不对称环氧化,展示了有效的催化作用。

钌(II)-芳烃配合物

- (Bugarcic 等人,2009 年) 探索了钌(II)-芳烃配合物的合成和表征,发现了细胞毒活性与其结构之间的关系。

作用机制

Target of Action

It’s known that hexamethylbenzene, a component of the compound, can be used as a ligand in organometallic compounds . This suggests that the compound may interact with metal centers in biological systems.

Mode of Action

Organoruthenium chemistry shows structural change in the ligand associated with changes in the oxidation state of the metal center . This could imply that the compound might interact with its targets by altering their oxidation states, leading to changes in their structure and function.

Pharmacokinetics

It’s known that hexamethylbenzene is insoluble in water , which could impact its bioavailability and distribution in the body.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could influence the action, efficacy, and stability of Dichlororuthenium;1,2,3,4,5,6-Hexamethylbenzene. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it might be sensitive to temperature changes.

属性

IUPAC Name |

dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H18.4ClH.2Ru/c2*1-7-8(2)10(4)12(6)11(5)9(7)3;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCIEWAYDUQTTQ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Cl4Ru2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichlororuthenium;1,2,3,4,5,6-hexamethylbenzene | |

CAS RN |

67421-02-7 | |

| Record name | Dichlorohexamethylbenzene ruthenium(II) dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)

![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)

![1,5-pentanediyl bis[1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate]](/img/structure/B3029389.png)

![2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3029396.png)